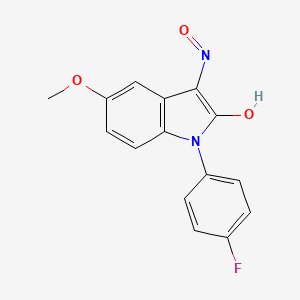
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyimino group, and a methoxy group attached to an indole core
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 5-methoxyisatin in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
5-Methoxyindole-2-carboxylic acid: Lacks the hydroxyimino and fluorophenyl groups, resulting in different reactivity and applications.
4-Fluoroindole: Contains the fluorophenyl group but lacks the hydroxyimino and methoxy groups, affecting its overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
154058-77-2 |
|---|---|
Molekularformel |
C15H11FN2O3 |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-5-methoxy-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C15H11FN2O3/c1-21-11-6-7-13-12(8-11)14(17-20)15(19)18(13)10-4-2-9(16)3-5-10/h2-8,19H,1H3 |
InChI-Schlüssel |
WCBJGDITAGCGMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=C2N=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


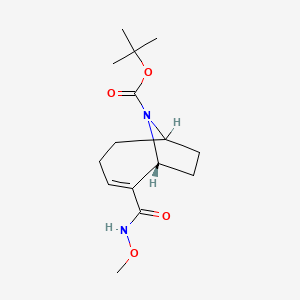
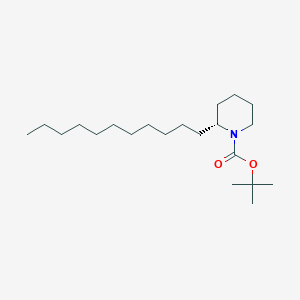
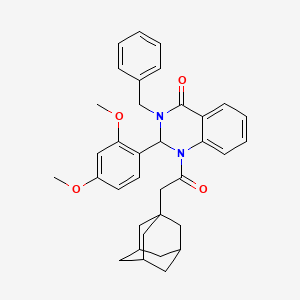
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
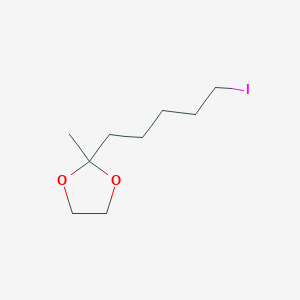

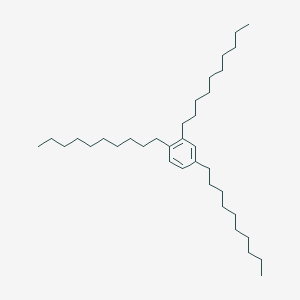

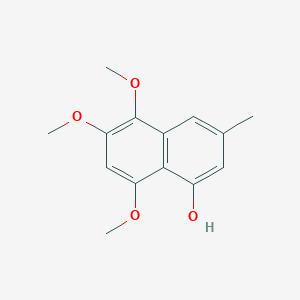
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
